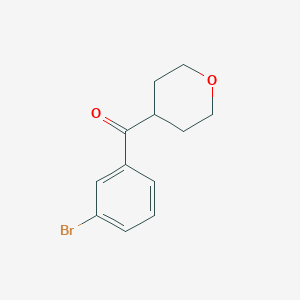

4-(3-Bromobenzoyl)oxane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIVCZHXGWJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 3 Bromobenzoyl Oxane

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. lumenlearning.combyjus.com In 4-(3-Bromobenzoyl)oxane, the bromophenyl ring is substituted with two groups: a bromine atom and a benzoyl group. The benzoyl group is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. libretexts.org Conversely, the bromine atom is also deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.org

The combined influence of these two substituents would likely make the aromatic ring significantly less reactive towards electrophiles compared to benzene. libretexts.org The directing effects of the substituents are conflicting, which would likely result in a mixture of products upon electrophilic substitution, with the precise substitution pattern being difficult to predict without experimental data.

Nucleophilic Addition and Substitution Reactions at the Ketone Carbonyl

The carbonyl group of the ketone in this compound is a key site for nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orgyoutube.com The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org A wide range of nucleophiles, such as Grignard reagents, organolithium compounds, hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), and cyanides, would be expected to add to the carbonyl carbon. libretexts.org This addition would result in the formation of a tetrahedral alkoxide intermediate, which upon protonation would yield a tertiary alcohol. libretexts.org The rate and equilibrium of these additions can be influenced by steric hindrance and the electronic nature of the aryl ring. masterorganicchemistry.com

Reactions Involving the Oxane Ring System

The oxane ring, also known as a tetrahydropyran (B127337) (THP) ring, is a six-membered saturated heterocycle containing an oxygen atom. researchgate.net Generally, the THP ring is chemically stable and less prone to ring-opening than its three-membered epoxide counterparts due to significantly lower ring strain. libretexts.orgopenstax.org

Ring-Opening and Ring-Expansion Transformations

Ring-opening of simple tetrahydropyrans requires harsh conditions, such as strong acids and high temperatures. openochem.orglibretexts.orgchemistrysteps.com It is unlikely that the oxane ring in this compound would readily undergo ring-opening or expansion under standard synthetic conditions.

Functionalization of the Oxane Moiety

Direct functionalization of the saturated carbon atoms of the oxane ring is also challenging and typically requires radical-based reactions or the use of powerful reagents capable of C-H activation. organic-chemistry.orgacs.org There is a substantial body of research on the synthesis and functionalization of tetrahydropyran rings in the context of natural product synthesis, but these methods are generally complex and substrate-specific. bohrium.comrsc.org

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring provides a versatile handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reaction Pathways

Aryl bromides are common substrates for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions. beilstein-journals.orgnih.govsemanticscholar.org It is highly probable that the aryl bromide moiety of this compound could participate in these reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling with a boronic acid would replace the bromine atom with a new aryl or alkyl group. nih.govgelest.com These reactions are fundamental in modern organic synthesis for the construction of complex molecules. nih.gov

While a theoretical framework for the reactivity of this compound can be constructed based on the known chemistry of its functional groups, there is a clear absence of specific experimental research on this compound in the public domain. Further investigation would be necessary to elucidate the actual chemical behavior and reaction pathways for this molecule.

Nucleophilic Aromatic Substitution Considerations

The presence of a bromine atom on the phenyl ring suggests the potential for nucleophilic aromatic substitution (SNAr) reactions. In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine). The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups on the aromatic ring.

For this compound, the benzoyl group acts as a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution. However, its position meta to the bromine atom is not optimal for stabilizing the negative charge in the Meisenheimer intermediate through resonance. Electron-withdrawing groups in the ortho and para positions are significantly more effective at stabilizing this intermediate and thus facilitating the SNAr reaction.

Consequently, the reactivity of this compound towards nucleophilic aromatic substitution is expected to be significantly lower than that of its ortho or para isomers. Harsh reaction conditions, such as high temperatures, strong nucleophiles, and potentially the use of a catalyst, would likely be necessary to promote this type of transformation. The specific conditions and the viability of such reactions for this compound have not been reported.

Reaction Mechanisms and Intermediate Characterization

The elucidation of reaction mechanisms and the characterization of intermediates are fundamental to understanding and controlling chemical transformations. In the absence of specific studies on this compound, this section discusses the probable mechanistic pathways based on the known reactivity of its functional components.

Mechanistic Studies of Carbonyl Reactivity

The carbonyl group (ketone) is a primary site for nucleophilic attack. Mechanistic studies of similar aromatic ketones have established that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl carbon, forming a tertiary alcohol after workup. The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Reduction: Hydride reagents, such as sodium borohydride or lithium aluminum hydride, would reduce the ketone to a secondary alcohol. The mechanism involves the transfer of a hydride ion to the carbonyl carbon.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would likely proceed via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which would then collapse to form an alkene and triphenylphosphine (B44618) oxide.

Detailed kinetic studies and computational modeling would be required to determine the precise energy profiles and transition state geometries for these reactions with this compound.

Elucidation of Halogen Reactivity Mechanisms

Beyond the SNAr pathway discussed earlier, the bromine atom can participate in other transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling: In the presence of a palladium catalyst and a suitable base, this compound could likely react with a boronic acid or boronate ester to form a new carbon-carbon bond. The catalytic cycle is well-established and involves oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. The mechanism is similar to that of the Suzuki coupling, involving an oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

The efficiency of these cross-coupling reactions would depend on the specific catalyst system, ligands, base, and solvent employed.

Role of Intermediates in Reaction Outcomes

The formation and stability of intermediates are critical in determining the final products of a reaction.

In Carbonyl Reactions: The primary intermediate in nucleophilic additions to the carbonyl group is a tetrahedral alkoxide. The fate of this intermediate depends on the reaction conditions. In the absence of a suitable electrophile, it will persist until a proton source is introduced.

In Nucleophilic Aromatic Substitution: The key intermediate is the Meisenheimer complex. As previously noted, the meta-position of the benzoyl group in this compound would lead to a less stable Meisenheimer complex compared to ortho or para substituted analogues, thereby disfavoring this pathway.

In Cross-Coupling Reactions: The intermediates are organopalladium species. The stability and reactivity of these intermediates, which are influenced by the ligands on the palladium center, will dictate the efficiency and selectivity of the coupling reaction.

Without experimental data, the characterization of these intermediates for reactions involving this compound remains speculative. Techniques such as in-situ NMR spectroscopy, trapping experiments, and computational chemistry would be necessary to identify and characterize these transient species.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-(3-bromobenzoyl)oxane, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the 3-bromobenzoyl group and the aliphatic protons of the oxane ring.

The protons on the tetrahydropyran (B127337) ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons at the 2 and 6 positions (adjacent to the oxygen atom) would likely appear in the range of 3.5-4.0 ppm. The protons at the 3 and 5 positions would be expected around 1.7-2.0 ppm, and the proton at the 4-position, being adjacent to the carbonyl group, would likely be shifted downfield to approximately 3.0-3.5 ppm.

The aromatic protons on the 3-bromophenyl group would appear in the aromatic region (7.0-8.0 ppm). The proton ortho to the bromine atom would likely be the most downfield, followed by the proton para to the bromine, and the two meta protons. The splitting patterns of these aromatic protons would provide valuable information about their relative positions on the ring.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H (ortho to C=O) | 7.9 - 8.1 | t |

| Aromatic-H (para to C=O) | 7.7 - 7.9 | d |

| Aromatic-H (ortho to Br) | 7.6 - 7.8 | d |

| Aromatic-H (meta to Br & C=O) | 7.3 - 7.5 | t |

| Oxane-H4 | 3.2 - 3.6 | m |

| Oxane-H2, H6 (axial & equatorial) | 3.4 - 4.1 | m |

| Oxane-H3, H5 (axial & equatorial) | 1.6 - 2.0 | m |

Note: These are predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal for the carbonyl carbon of the ketone is expected to appear significantly downfield, typically in the range of 195-205 ppm.

The carbon atoms of the aromatic ring will show signals in the aromatic region (120-140 ppm). The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift, and the other aromatic carbons will be distinguishable based on their electronic environment. The carbon atom attached to the carbonyl group will also be in this region but shifted slightly downfield.

The aliphatic carbons of the oxane ring will appear in the upfield region of the spectrum. The carbons adjacent to the oxygen atom (C2 and C6) are expected to be the most downfield of the aliphatic carbons, typically in the range of 65-75 ppm. The C4 carbon, being attached to the benzoyl group, would be expected around 40-50 ppm, while the C3 and C5 carbons would be found further upfield, around 25-35 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~198 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | 128 - 135 |

| Aromatic C (ipso to C=O) | ~138 |

| Oxane C2, C6 | ~68 |

| Oxane C4 | ~45 |

| Oxane C3, C5 | ~29 |

Note: These are predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the oxane ring, helping to trace the connectivity of the aliphatic spin system. It would also show correlations between coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at the 4-position of the oxane ring would show a correlation to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different fragments of the molecule. For example, correlations would be expected between the carbonyl carbon and the protons on C4 of the oxane ring, as well as the aromatic protons ortho to the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY can be used to determine the stereochemistry of the molecule, for instance, by showing correlations between axial and equatorial protons on the oxane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxane ring would likely produce a strong band in the 1050-1150 cm⁻¹ region. Finally, the C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O (Ketone) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-O-C (Ether) Stretch | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. A common fragmentation would be the alpha-cleavage of the bond between the carbonyl group and the oxane ring, leading to the formation of a stable 3-bromobenzoyl cation. Another likely fragmentation pathway involves the cleavage of the oxane ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound with a high degree of confidence. For this compound (C₁₂H₁₃BrO₂), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In an MS/MS experiment, a specific ion (the precursor ion) from a mass spectrum is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information and characteristic fragmentation patterns that can be used to identify the compound.

For this compound, the molecular ion ([M]+• or [M+H]+ depending on the ionization technique) would be selected as the precursor. Due to the presence of a bromine atom, this precursor ion will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2), corresponding to the 79Br and 81Br isotopes. This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of this compound is expected to occur at the most labile bonds, primarily the carbonyl-oxane ring bond and within the oxane ring itself. The resulting product ion spectrum would likely feature several key fragments that are diagnostic for its structure.

Expected Fragmentation Pathways:

Cleavage of the C-C bond between the carbonyl group and the oxane ring would yield the 3-bromobenzoyl cation. This is often a dominant fragmentation pathway for benzoyl derivatives.

Fragmentation of the oxane ring can occur through various ring-opening and cleavage pathways, leading to a series of smaller fragment ions.

An illustrative table of expected key fragments and their theoretical mass-to-charge ratios (m/z) in a positive-ion mode MS/MS spectrum is provided below.

Table 1: Predicted Key Fragment Ions of this compound in MS/MS

| Fragment Ion Structure | Proposed Name | Theoretical m/z (for 79Br/81Br) | Notes |

|---|---|---|---|

| [C7H4BrO]+ | 3-Bromobenzoyl cation | 183/185 | Highly characteristic fragment for this class of compound. Formed by cleavage alpha to the carbonyl group. |

| [C7H4Br]+ | 3-Bromophenyl cation | 155/157 | Resulting from the loss of carbon monoxide (CO) from the 3-bromobenzoyl cation. |

| [C5H9O]+ | Tetrahydro-2H-pyran-4-yl cation | 85 | The corresponding fragment from the oxane portion of the molecule. |

| [M-C5H8O]+. | Molecular ion minus oxane fragment | 184/186 | Represents the loss of the neutral oxane moiety following rearrangement. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its accurate purity assessment. The choice of technique depends on the compound's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a moderately polar compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobic interactions with the stationary phase.

A typical RP-HPLC method would involve a C18 (octadecylsilyl) bonded silica (B1680970) column. The mobile phase would likely consist of a gradient or isocratic mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comeprajournals.com Detection is readily achieved using an ultraviolet (UV) detector, as the benzoyl moiety contains a strong chromophore that absorbs UV light, typically around 235-254 nm. sielc.comeprajournals.com The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV Absorbance at ~254 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. nih.gov This method is particularly effective for assessing the presence of volatile impurities.

The analysis would typically be performed on a high-resolution capillary column coated with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5). The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium or nitrogen). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) provides a general response for organic compounds, while an electron capture detector (ECD) would offer very high sensitivity for this compound due to the presence of the electronegative bromine atom.

Table 3: Suggested GC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane phase |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., start at 100 °C, ramp to 280 °C at 10-20 °C/min |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC is recognized for its fast, efficient, and environmentally friendly ("green") separations. teledynelabs.com It is particularly well-suited for the analysis and purification of moderately polar and chiral compounds. wikipedia.orglibretexts.org

For the analysis of this compound, SFC would be operated in a mode analogous to normal-phase HPLC. The mobile phase would consist of supercritical CO2 mixed with a small amount of a polar organic solvent (modifier), such as methanol, to modulate solute retention. A variety of packed columns with polar stationary phases can be used. This technique offers an excellent alternative to HPLC, often providing faster analysis times and reduced solvent consumption. tandfonline.com

Table 4: Potential SFC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Polar stationary phase (e.g., silica, diol, or ethyl pyridine) |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., 5-30% Methanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-50 °C |

| Detection | UV Absorbance at ~254 nm or Mass Spectrometry (MS) |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline form. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its connectivity and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data are then processed mathematically to generate an electron density map, from which the positions of the atoms can be determined. The presence of the "heavy" bromine atom in the structure is advantageous, as it scatters X-rays strongly and can simplify the process of solving the crystal structure. While a specific structure for this exact compound may not be publicly available, data from structurally similar brominated organic molecules can provide an expectation of the crystallographic parameters. mdpi.commdpi.com

Table 5: Example Crystallographic Data Parameters for a Bromobenzoyl Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C12H13BrO2 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c or P212121mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Å3 |

| Molecules per unit cell (Z) | e.g., 4 |

| Final R-factor | A measure of the quality of the structural model |

Note: The values in this table are illustrative and represent typical parameters for a molecule of this type.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-DAD)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. They are exceptionally powerful for both purity assessment and the identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov As components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This allows for the confirmation of the molecular weight of this compound in the main peak and provides the molecular weights of any impurities, which is a critical step in their identification. lcms.czresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile compounds. researchgate.net It provides both the retention time of a compound from the GC and its electron ionization (EI) mass spectrum from the MS. researchgate.net The mass spectrum serves as a chemical "fingerprint" and can be compared against spectral libraries for confident identification. This technique would be ideal for confirming the identity of the main peak and for identifying any volatile impurities in a sample of this compound.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): In HPLC-DAD, a UV-Vis spectrum is collected for each point in the chromatogram. researchgate.net This is highly valuable for assessing peak purity. If the UV-Vis spectra are identical across the entire elution profile of a single peak, it provides strong evidence that the peak corresponds to a single, pure compound. Conversely, variations in the spectra across a peak indicate the presence of co-eluting impurities. The UV spectrum itself also provides structural information about the chromophores present in the molecule.

Table 6: Summary of Hyphenated Techniques for the Analysis of this compound

| Technique | Primary Application | Information Obtained |

|---|---|---|

| LC-MS | Purity assessment and impurity identification | Retention time, Molecular Weight of parent compound and impurities |

| GC-MS | Identification of volatile components and impurities | Retention time, Fragmentation pattern for structural confirmation and library matching |

| HPLC-DAD | Purity assessment and peak homogeneity | Retention time, UV-Vis spectrum for peak purity analysis and chromophore identification |

Computational and Theoretical Chemistry Studies of 4 3 Bromobenzoyl Oxane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into bond lengths, bond angles, and electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational efficiency. scialert.netnih.govresearchgate.net DFT calculations can be employed to optimize the molecular geometry of 4-(3-Bromobenzoyl)oxane, determining the most stable arrangement of its atoms. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to model the electron distribution and energy of the molecule.

These calculations would likely reveal that the molecule is not entirely planar. The bromophenyl ring and the oxane ring are expected to be twisted relative to the plane of the central carbonyl group due to steric hindrance. rsc.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species. For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO would be centered on the carbonyl group. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This data is illustrative and based on typical values for similar structures.

| Parameter | Value |

| C=O Bond Length | 1.22 Å |

| C-Br Bond Length | 1.91 Å |

| C-O (Oxane) Bond Length | 1.43 Å |

| Phenyl-Carbonyl Dihedral Angle | 35° |

| Oxane-Carbonyl Dihedral Angle | 45° |

Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound This data is illustrative and based on typical values for similar structures.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgfiveable.me These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. fiveable.me

For this compound, ab initio calculations could be used to refine the geometry and electronic structure obtained from DFT. For instance, MP2 calculations could provide a more accurate description of electron correlation effects, which are important for molecules with heteroatoms and pi-systems. While computationally intensive, these methods are valuable for benchmarking the results from more economical methods like DFT and for investigating systems where DFT may be less reliable. wikipedia.org Studies on related keto-enol systems have demonstrated the utility of ab initio molecular orbital theory in understanding structural stability. rsc.org

Conformational Analysis and Dynamics

The flexibility of the oxane ring and the rotational freedom around the single bonds connecting the rings to the carbonyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them. nih.govacs.org

Computational methods can map the potential energy surface of the molecule by systematically changing key dihedral angles and calculating the corresponding energy. This analysis would likely show that the most stable conformation involves a chair-like structure for the oxane ring and a significant twist of the bromophenyl group out of the plane of the carbonyl to minimize steric repulsion. rsc.org Molecular dynamics simulations can further provide insight into the dynamic behavior of these conformations over time at different temperatures, which is crucial for understanding how the molecule behaves in a real-world environment. researchgate.netcompchemhighlights.org

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of compounds. acs.org

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C NMR chemical shifts. researchgate.netacs.org These predictions, when compared with experimental spectra, can help confirm the structure of this compound and assign the observed signals to specific atoms. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, are standard for this purpose. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. The characteristic stretching frequency of the carbonyl group (C=O) would be a prominent feature, and its calculated position can be compared with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. scialert.net This can provide information about the electronic transitions within the molecule, such as the n→π* and π→π* transitions associated with the benzoyl chromophore.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This data is illustrative and based on computational predictions for analogous compounds.

| Spectroscopy | Predicted Feature | Value |

| 13C NMR | Carbonyl Carbon (C=O) | ~195 ppm |

| 1H NMR | Aromatic Protons | 7.2 - 7.8 ppm |

| IR | C=O Stretch | ~1660 cm-1 |

| UV-Vis | π→π* Transition | ~250 nm |

| UV-Vis | n→π* Transition | ~330 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in understanding the mechanisms of chemical reactions involving this compound. For example, the reduction of the ketone or nucleophilic addition to the carbonyl carbon are common reactions for such a molecule. acs.org Computational studies can map out the entire reaction pathway, providing a detailed picture of how reactants are converted into products. smu.edu

A key aspect of studying reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. acs.org By locating and optimizing the geometry of the transition state, chemists can calculate the activation energy of the reaction, which is a primary determinant of the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org For a reaction such as the nucleophilic addition to the carbonyl group of this compound, computational modeling could reveal the geometry of the incoming nucleophile relative to the carbonyl plane and the extent of bond formation and breaking in the transition state. acs.org

Reaction Coordinate Diagrams

A reaction coordinate diagram is a fundamental theoretical tool used to visualize the energetic pathway of a chemical reaction. It plots the change in Gibbs free energy (ΔG) as reactants are converted into products through a high-energy transition state. nih.govlibretexts.org For a hypothetical reaction involving this compound, such a diagram would illustrate the energy required to break and form bonds.

The vertical axis of the diagram represents the Gibbs free energy, while the horizontal axis, known as the reaction coordinate, signifies the progress of the reaction. libretexts.orgyoutube.com The initial point on the diagram would correspond to the energy of the reactants, including this compound and any other reacting species. The final point represents the energy of the products. The peak of the energy profile between reactants and products is the transition state, an unstable, high-energy arrangement of atoms that must be surpassed for the reaction to proceed. nih.gov

| Feature of Reaction Coordinate Diagram | Description | Significance for this compound Reactions |

| Reactants | The starting materials of the reaction. | This compound and other co-reactants. |

| Products | The substances formed from the reaction. | The resulting molecules after a chemical transformation of this compound. |

| Transition State | The highest energy point on the reaction pathway between reactants and products. nih.gov | A fleeting molecular arrangement that determines the activation energy for a reaction involving this compound. |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. nih.gov | Determines the rate of a reaction involving this compound; a key parameter for understanding its reactivity. |

| Gibbs Free Energy Change (ΔG) | The overall energy difference between the reactants and the products. libretexts.org | Indicates the thermodynamic favorability of a reaction involving this compound. |

| Intermediates | Stable or semi-stable species formed in a multi-step reaction. | Potential transient species that could be formed during complex reactions of this compound. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, this would typically involve docking it into the active site of a target protein to predict its binding mode and affinity. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves a scoring function that estimates the binding free energy of the ligand-protein complex. nih.gov Lower binding energy values generally indicate a more stable and favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | The oxygen atoms in the oxane ring and the carbonyl group of this compound could act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. nih.gov | The bromobenzoyl group and parts of the oxane ring could engage in hydrophobic interactions with nonpolar residues in a protein's active site. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces would contribute to the overall binding affinity of this compound within a binding pocket. |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. nih.gov | The bromine atom on the benzoyl ring could potentially form halogen bonds with electron-donating atoms in the protein. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov | The aromatic ring of the bromobenzoyl group could participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To build a QSAR model for a series of analogs of this compound, one would first need experimental data on their biological activity (e.g., IC50 values for enzyme inhibition). Then, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Finally, a mathematical model is developed to correlate the descriptors with the biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.

| QSAR Component | Description | Application to this compound Analogs |

| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule. | Descriptors for analogs could include molecular weight, logP (hydrophobicity), molar refractivity, and electronic parameters. |

| Biological Activity Data | Experimentally determined measure of the effect of a compound. | For example, the concentration of an analog required to inhibit a specific enzyme by 50% (IC50). |

| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. | Techniques like multiple linear regression or partial least squares could be used to build the model. |

| Model Validation | The process of assessing the predictive power of the QSAR model. | The model's ability to predict the activity of compounds not used in its development would be tested. |

Applications in Organic Synthesis As a Building Block or Intermediate

Role in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of 4-(3-Bromobenzoyl)oxane allows for its effective use in the synthesis of a wide array of heterocyclic compounds. Both the carbonyl group and the aryl bromide can participate in cyclization reactions, leading to the formation of novel ring systems.

While specific examples detailing the use of this compound in the direct synthesis of fused ring systems are not extensively documented in publicly available literature, its structural motifs are analogous to precursors used in established synthetic strategies. For instance, the presence of the carbonyl group and the aryl bromide allows for potential intramolecular cyclization reactions to form fused systems. One could envision a scenario where the oxane ring is first opened or functionalized, followed by an intramolecular Heck or Suzuki coupling reaction utilizing the aryl bromide to forge a new carbocyclic or heterocyclic ring fused to the existing benzene (B151609) ring. The feasibility and outcome of such transformations would, however, be highly dependent on the specific reaction conditions and the nature of the introduced functionalities.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in modern organic synthesis. The carbonyl group of this compound makes it a suitable candidate for participation in various MCRs. For example, it could potentially serve as the ketone component in well-known MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively. The resulting products would bear the 3-bromophenyl and oxanyl moieties, providing further handles for diversification.

Table 1: Potential Multicomponent Reactions Involving this compound

| Multicomponent Reaction | Potential Role of this compound | Resulting Heterocyclic Core |

| Biginelli Reaction | Ketone Component | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Ketone Component | Dihydropyridine |

| Ugi Reaction | Ketone Component (after conversion to imine) | α-Acylamino Amide |

| Passerini Reaction | Ketone Component | α-Acyloxy Amide |

This table presents hypothetical applications based on the known reactivity of the carbonyl group in multicomponent reactions.

Precursor for Advanced Organic Transformations

The dual functionality of this compound provides a platform for a range of advanced organic transformations, allowing for the selective modification of either the carbonyl group or the aryl bromide.

The ketone functionality in this compound is amenable to a wide variety of standard carbonyl group transformations. These reactions can be employed to introduce new functional groups and to build molecular complexity.

Table 2: Examples of Carbonyl Group Transformations on this compound

| Reaction Type | Reagents | Product Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary or Tertiary Amine |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Ketone |

This table illustrates potential derivatizations based on established carbonyl chemistry.

The bromine atom on the aromatic ring serves as a versatile handle for the introduction of a wide range of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Table 3: Functional Group Introduction via Aryl Bromide Reactivity

| Reaction Type | Catalyst/Reagents | Introduced Functional Group |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester | Aryl, Heteroaryl, Alkyl |

| Heck Coupling | Pd catalyst, Alkene | Substituted Alkene |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkyne | Alkyne |

| Buchwald-Hartwig Amination | Pd catalyst, Amine | Arylamine |

| Stille Coupling | Pd catalyst, Organostannane | Aryl, Vinyl |

| Cyanation | CuCN or Pd catalyst/Zn(CN)₂ | Nitrile |

This table highlights the potential for functionalization utilizing the reactivity of the aryl bromide.

Intermediate in the Synthesis of Complex Natural Products and Analogues

Currently, there is a lack of specific examples in the scientific literature detailing the application of this compound as a direct intermediate in the total synthesis of complex natural products. However, the structural motifs present in this compound are found within various classes of natural products. The combination of an oxane ring and a substituted aromatic moiety is a common feature in many biologically active molecules. Therefore, derivatives of this compound could potentially serve as valuable building blocks for the synthesis of analogues of natural products, where systematic modifications are made to probe structure-activity relationships. The ability to functionalize both the carbonyl group and the aryl bromide allows for the systematic exploration of the chemical space around a core scaffold.

Use of this compound in Combinatorial Chemistry and Library Generation Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the use of this compound as a scaffold for combinatorial chemistry or for the generation of chemical libraries.

Combinatorial chemistry is a powerful technique in drug discovery and materials science that involves the synthesis of a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for desired biological or material properties. A key component in the generation of such libraries is the "scaffold," a core molecular structure to which various chemical appendages can be attached.

The structure of this compound, featuring a reactive bromobenzoyl group and an oxane ring, theoretically presents possibilities for chemical modification. The bromine atom on the phenyl ring could serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The carbonyl group and the oxane ring could also potentially be involved in various chemical transformations to create a diverse set of molecules.

However, at present, there are no published studies that have utilized this compound for this purpose. The scientific literature does contain numerous examples of other molecular scaffolds being used in combinatorial library synthesis, but this specific compound is not among them.

Therefore, a detailed article on the application of this compound as a scaffold for combinatorial chemistry and library generation cannot be produced at this time due to the absence of foundational research on the topic. Further investigation and new research would be required to explore and establish the utility of this compound in the field of combinatorial chemistry.

Medicinal Chemistry and Biological Evaluation Methodologies for Oxane and Benzoyl Derivatives

Principles of Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For analogues of 4-(3-Bromobenzoyl)oxane, SAR studies involve the systematic modification of the molecule to understand the contribution of different structural components to its pharmacological effect.

Key areas of modification and investigation in SAR studies for oxane and benzoyl derivatives include:

Substitution on the Benzoyl Ring: The nature, position, and size of substituents on the benzoyl ring can dramatically alter activity. For instance, the bromine atom in this compound is a key feature. SAR studies would explore the replacement of bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups to assess the impact on potency and selectivity. nih.gov

Modification of the Oxane Ring: Alterations to the oxane ring, such as changing its substitution pattern or replacing it with other heterocyclic systems, can provide valuable information on the importance of this moiety for biological activity.

Linker Modification: The carbonyl group linking the benzoyl and oxane rings can be modified or replaced to probe its role in target binding.

The data gathered from these systematic modifications allow for the construction of an SAR model, which guides the design of more potent and selective analogues. nih.govnih.gov This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for biological activity. anilocus.comwikipedia.org In the context of this compound and its analogues, HTS plays a crucial role in identifying initial "hits" that can be further developed into lead compounds. drugtargetreview.comresearchgate.net

HTS methodologies typically involve:

Miniaturized Assays: Assays are performed in microtiter plates (e.g., 96, 384, or 1536-well formats) to minimize the use of reagents and test compounds. wikipedia.org

Robotics and Automation: Automated liquid handling systems and robotic platforms are used to prepare assay plates, add reagents, and perform measurements, ensuring high throughput and reproducibility. wikipedia.org

Sensitive Detection Methods: A variety of detection technologies are employed, including fluorescence, luminescence, and absorbance, to measure the biological response.

For oxane and benzoyl derivatives, HTS can be used to screen for a wide range of biological activities, such as enzyme inhibition, receptor binding, or effects on cell signaling pathways. drugtargetreview.com The data generated from HTS campaigns are then analyzed to identify compounds that exhibit the desired biological effect.

In Vitro Biological Assay Design and Interpretation for Related Compounds

In vitro biological assays are essential tools for characterizing the biological activity of compounds like this compound and its analogues. criver.comnih.gov These assays are conducted in a controlled laboratory setting, outside of a living organism, and provide valuable information on the mechanism of action and potency of a compound. charnwooddiscovery.com

The design of an in vitro assay depends on the specific biological target and the desired endpoint. mdpi.com For example, if a compound is being investigated as a kinase inhibitor, an in vitro kinase assay would be designed to measure the compound's ability to inhibit the phosphorylation of a substrate by the target kinase. bmglabtech.comreactionbiology.com

Key considerations in the design and interpretation of in vitro assays include:

Assay Format: The choice of assay format (e.g., biochemical vs. cell-based) depends on the research question. charnwooddiscovery.com Biochemical assays use purified components, while cell-based assays are conducted in living cells.

Controls: Appropriate positive and negative controls are crucial for validating the assay and ensuring the reliability of the results.

Data Analysis: Data from in vitro assays are typically analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). nih.gov

The interpretation of in vitro assay results requires careful consideration of the experimental conditions and the limitations of the assay. nih.gov It is important to confirm that the observed activity is specific to the target of interest and not due to off-target effects or assay artifacts.

In Silico Approaches for Drug Discovery and Development

In silico approaches, which utilize computational methods, have become an integral part of modern drug discovery and development. indexcopernicus.comuniv-biskra.dz These methods can accelerate the drug discovery process by identifying promising drug candidates and providing insights into their mechanism of action at a molecular level.

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Molecular docking is a key component of virtual screening and involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. temple.edu

For this compound and its analogues, molecular docking can be used to:

Predict the binding mode of the compound within the active site of a target protein.

Estimate the binding affinity of the compound for the target.

Identify key interactions between the compound and the target that are important for binding.

The results of virtual screening and molecular docking can be used to prioritize compounds for experimental testing, thereby reducing the time and cost of drug discovery.

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly categorized as either ligand-based or structure-based. iaanalysis.comquora.com

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the drug target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that are known to bind to the target. quora.com Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are used to develop a model of the key chemical features required for binding. nih.gov

Structure-Based Drug Design: This approach is used when the three-dimensional structure of the drug target is known, typically from X-ray crystallography or NMR spectroscopy. iaanalysis.com It involves designing molecules that can fit into the binding site of the target and make favorable interactions. nih.gov Molecular docking is a key tool in structure-based drug design.

Both ligand-based and structure-based approaches can be used in the design and optimization of analogues of this compound.

Advanced Materials Science Research Potential of 4 3 Bromobenzoyl Oxane Derivatives

Integration into Polymeric Structures

The presence of the bromophenyl group in 4-(3-Bromobenzoyl)oxane derivatives makes them prime candidates for integration into various polymeric architectures through well-established cross-coupling reactions. This functional handle allows for the incorporation of the oxane and benzoyl moieties into polymer backbones or as pendant groups, thereby tailoring the final properties of the material.

Polymerization via Cross-Coupling Reactions: The bromine atom on the aromatic ring can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of a wide range of conjugated polymers. For instance, the reaction of a diboronic acid with a derivative of this compound could lead to the formation of novel poly(arylene)s. The inclusion of the oxane ring could impart increased solubility and processability to these otherwise often intractable polymers.

Potential Properties of Resulting Polymers: The incorporation of the this compound unit is anticipated to influence several key properties of the resulting polymers. The flexible oxane ring, a saturated six-membered ether, can disrupt the planarity of the polymer backbone, potentially leading to materials with lower melting points and glass transition temperatures, and enhanced solubility in common organic solvents. chemicalbook.comwikipedia.org The polar carbonyl group can enhance intermolecular interactions, influencing the morphology and mechanical properties of the polymers.

Table 1: Potential Polymer Architectures Incorporating this compound Derivatives

| Polymer Type | Monomer(s) | Potential Linkage | Anticipated Properties |

| Poly(p-phenylene) derivative | This compound derivative, Benzene-1,4-diboronic acid | Suzuki Coupling | Enhanced solubility, modified thermal properties |

| Poly(ether ketone) | Difunctionalized this compound derivative | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance |

| Side-chain functionalized polymer | Polymer with reactive sites (e.g., poly(4-vinylphenol)), this compound derivative | Etherification | Modified refractive index, potential for post-functionalization |

Applications in Functional Materials Chemistry

The unique chemical structure of this compound derivatives opens up avenues for their use in a variety of functional materials. The combination of the aromatic ketone and the oxane ring can be leveraged to design materials with specific chemical and physical functionalities.

Host Materials for Phosphorescent Emitters: Aromatic ketones are known to have relatively high triplet energies, a crucial property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The 3-bromobenzoyl moiety could be further functionalized to tune the electronic properties and energy levels of the molecule. The oxane group could serve to create amorphous thin films with good morphological stability, which is essential for device longevity.

Precursors for High-Performance Polymers: Aromatic ketones are key building blocks for high-performance polymers like poly(ether ether ketone) (PEEK) and poly(ether ketone) (PEK). researchgate.net While this compound itself is not a typical monomer for these polymers, its derivatives could be designed to act as modifiers or to be incorporated into novel ketone-based polymer systems. The bromine atom provides a site for further chemical modification, allowing for the introduction of cross-linking capabilities or other functional groups. sigmaaldrich.com

Table 2: Potential Functional Material Applications of this compound Derivatives

| Application Area | Desired Property | Role of this compound Derivative |

| Organic Electronics | High triplet energy, good film-forming properties | Host material for phosphorescent emitters |

| High-Performance Plastics | Thermal stability, chemical resistance | Monomer or additive for novel poly(ether ketone)s |

| Sensing Materials | Specific binding sites, signal transduction | Functionalized scaffold for chemical sensors |

| Liquid Crystals | Anisotropic molecular shape | Core unit in thermotropic liquid crystals |

Optoelectronic Properties of Related Aromatic Ketones

While specific experimental data on the optoelectronic properties of this compound are scarce, the well-documented characteristics of related aromatic ketones and brominated aromatic compounds provide a strong basis for predicting their potential behavior.

Influence of the Carbonyl Group: The carbonyl group (C=O) is a chromophore that absorbs ultraviolet light, leading to n-π* and π-π* electronic transitions. chemicalbook.com The position and intensity of these absorption bands are sensitive to the molecular environment and substitution on the aromatic ring. In many aromatic ketones, the n-π* transition is the lowest energy transition, which can lead to efficient intersystem crossing (ISC) to the triplet state.

The Heavy-Atom Effect of Bromine: The presence of a bromine atom is known to significantly enhance the rate of intersystem crossing due to the heavy-atom effect. researchgate.net This effect promotes the population of the triplet excited state, which can lead to phosphorescence. Therefore, it is highly probable that derivatives of this compound will exhibit phosphorescence, particularly at low temperatures. The position of the bromine atom (meta to the carbonyl group) will influence the electronic coupling and the efficiency of this process. acs.org

Potential for Solvatochromism: The polar carbonyl group suggests that the absorption and emission spectra of this compound derivatives may exhibit solvatochromism, meaning their color could change with the polarity of the solvent. This property is of interest for applications in chemical sensing and as probes for local environments in materials.

Table 3: Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale |

| UV-Vis Absorption | Absorption bands in the UV region | Presence of the benzoyl chromophore |

| Emission | Potential for fluorescence and phosphorescence | Aromatic ketone structure and heavy-atom effect of bromine |

| Intersystem Crossing | Efficient | Enhanced by the bromine atom |

| Excited State Lifetime | Potentially long-lived triplet state | Characteristic of aromatic ketones with heavy atoms |

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study of any new chemical entity. For 4-(3-Bromobenzoyl)oxane and its derivatives, future research will likely focus on pioneering novel synthetic methodologies that offer improvements in yield, selectivity, and scalability. Current approaches to similar aryl-ketone-heterocycle structures often rely on established reactions such as Friedel-Crafts acylation or cross-coupling reactions. However, these methods can present challenges, including regioselectivity issues and the need for harsh reaction conditions.

Future synthetic explorations could involve the development of innovative catalytic systems. For instance, the use of transition-metal catalysts could enable direct C-H functionalization of the oxane ring, providing a more atom-economical approach to introducing the 3-bromobenzoyl group. Furthermore, exploring multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could offer a rapid and efficient means of generating a diverse library of this compound analogues. Photoredox catalysis also presents an exciting avenue for forging the key carbon-carbon bond between the oxane and benzoyl moieties under mild conditions.

Development of Advanced Analytical Techniques for Complex Derivatives

As the synthesis of novel this compound derivatives progresses, the need for sophisticated analytical techniques to fully characterize these complex molecules will become paramount. Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will undoubtedly form the bedrock of structural elucidation. In ¹H NMR spectroscopy, the protons on the oxane ring adjacent to the carbonyl group would be expected to show characteristic downfield shifts. researchgate.net Similarly, in ¹³C NMR, the carbonyl carbon would exhibit a distinctive resonance at a low field. chemscene.com

However, for more complex analogues with multiple stereocenters or intricate substitution patterns, advanced analytical methods will be necessary. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be crucial for unambiguously assigning proton and carbon signals and determining connectivity within the molecule. For the analysis of enantiomeric or diastereomeric mixtures that may arise during synthesis, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, will be indispensable. Furthermore, single-crystal X-ray diffraction will provide the definitive three-dimensional structure of crystalline derivatives, offering invaluable insights into their conformation and stereochemistry.

Mechanistic Insights into Biological Interactions

The presence of both a brominated aromatic ring and a heterocyclic oxane moiety suggests that this compound and its derivatives could exhibit interesting biological activities. Halogenated organic compounds are prevalent in many pharmaceuticals and bioactive natural products, often enhancing properties such as membrane permeability and metabolic stability. nih.gov The oxane ring, a common feature in many biologically active molecules, can influence solubility and receptor binding. reddit.comnih.gov

Future research should focus on elucidating the potential biological targets and mechanisms of action of these compounds. Initial screening could involve a broad range of assays to identify any potential antibacterial, antifungal, antiviral, or anticancer activities. nih.govscirp.org For instance, bromobenzoyl-containing compounds have been investigated for their potential as enzyme inhibitors. If preliminary screenings reveal promising activity, subsequent mechanistic studies would be essential. These could involve target identification using techniques such as affinity chromatography or proteomics. Understanding how these molecules interact with biological systems at a molecular level will be critical for their potential development in medicinal chemistry.

Design of Next-Generation Analogues for Specific Research Applications

The structural scaffold of this compound provides a versatile platform for the design of next-generation analogues tailored for specific research applications. By systematically modifying the core structure, researchers can fine-tune the physicochemical and biological properties of the resulting compounds. For example, the bromine atom on the benzoyl ring serves as a useful synthetic handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

The design of new analogues could be guided by the desired application. For instance, if initial studies indicate a particular biological activity, analogues could be designed to optimize potency and selectivity for the identified target. This might involve altering the substitution pattern on the aromatic ring or modifying the oxane moiety. Furthermore, the incorporation of fluorescent tags or other reporter groups could yield valuable molecular probes for studying biological processes. The development of a diverse library of analogues will be instrumental in unlocking the full potential of this chemical scaffold.

Computational Chemistry in Predictive Design and Discovery

Computational chemistry and molecular modeling are powerful tools that can significantly accelerate the discovery and design of new molecules. In the context of this compound, computational methods can provide valuable insights into its structure, properties, and potential interactions, guiding experimental efforts. Density Functional Theory (DFT) calculations, for example, can be used to predict the molecule's geometry, electronic properties, and spectroscopic signatures, aiding in its characterization. nih.gov

In the realm of drug discovery, molecular docking simulations can be employed to predict how this compound and its analogues might bind to the active sites of various biological targets. nih.gov This can help in prioritizing which analogues to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of synthesized analogues to build predictive models that correlate structural features with biological activity. These in silico approaches, when used in conjunction with experimental work, can create a more efficient and rational design-synthesis-testing cycle.

Addressing Challenges in Synthetic Efficiency and Selectivity

While the exploration of novel synthetic pathways is a key research direction, addressing the inherent challenges in synthetic efficiency and selectivity for compounds like this compound is equally important. One of the primary challenges in the synthesis of substituted aromatic compounds is achieving high regioselectivity during reactions such as bromination. The position of the bromine atom on the benzoyl ring can significantly influence the molecule's properties, and controlling its placement is crucial. nih.gov Developing synthetic methods that provide precise control over the substitution pattern on the aromatic ring will be a significant focus. organic-chemistry.org

Q & A

Q. How can computational chemistry optimize reaction yields for large-scale synthesis?

- Methodology : Reaction kinetics and thermodynamics are modeled using software (Gaussian, ORCA). Parameters like catalyst loading, solvent effects, and temperature gradients are simulated to identify optimal conditions. Experimental validation follows DOE (Design of Experiments) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.